(3-Fluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
- Researchers have explored the antiviral properties of indole derivatives, including Compound X. For instance:
- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- Additionally, Compound X has been investigated for anti-HIV activity .
- Compound X and its derivatives have shown promise as antimicrobial agents. Further studies are needed to explore their efficacy against specific pathogens .
- While not directly studied for Compound X, indole derivatives in general exhibit anticancer potential. Researchers have synthesized various scaffolds of indole to screen for antitumor activity .
- Indole compounds, including Compound X, may possess antioxidant properties. These molecules could play a role in protecting cells from oxidative stress .
- Although specific data on Compound X are limited, indole derivatives have been investigated for their potential in managing diabetes. Their effects on glucose metabolism and insulin sensitivity warrant further exploration .
- Indole derivatives have been studied as potential anticholinesterase agents. These compounds may play a role in treating neurodegenerative disorders such as Alzheimer’s disease .
Antiviral Activity
Antimicrobial Potential
Anticancer Properties
Antioxidant Effects
Antidiabetic Activity
Anticholinesterase Activity
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It has been suggested that similar compounds, such as indole derivatives, interact with their targets and cause changes that result in their biological activities . For example, some indole derivatives have shown significant anti-HIV activity .
Biochemical Pathways
It is known that indole derivatives, which share a similar structure, can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It has been noted that similar compounds, such as indole derivatives, follow the lipinski rule in molecular prediction studies , which suggests they have favorable pharmacokinetic properties.
Result of Action
It has been suggested that similar compounds, such as indole derivatives, have diverse biological activities . For example, one derivative showed significant anti-HIV activity .
properties
IUPAC Name |
(3-fluorophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-14-4-1-3-13(11-14)17(22)20-8-6-19(7-9-20)12-15(21)16-5-2-10-23-16/h1-5,10-11,15,21H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRPABBGLKRRRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.